

# eltrombopag cost effectiveness analysis other TPO receptor agonists

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**Compound Focus: Eltrombopag**

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## Cost-Effectiveness & Efficacy Profile of TPO-RAs

Aspect	Avatrombopag	Eltrombopag	Romiplostim
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| **Cost-Effectiveness (UK NHS Perspective)** | Total cost: £319,334 QALYs: 10.979 [1] | Total cost: £313,987 QALYs: 10.085 [1] | Total cost: £406,361 QALYs: 10.628 [1] | | **Incremental Analysis** | Reference | Incremental Cost: £5,347 Incremental QALY: 0.894 ICER: £5,982/QALY [1] | Dominated (less effective & more costly) [1] | | **Comparative Efficacy (Ranking)** | Effective [2] | Less effective than romiplostim and avatrombopag [2] | **Most effective** for platelet response [2] | | **Comparative Safety (Ranking)** | **Highest safety** (SUCRA: 23.8%) [2] | Intermediate safety [2] | Lower safety ranking [2] |

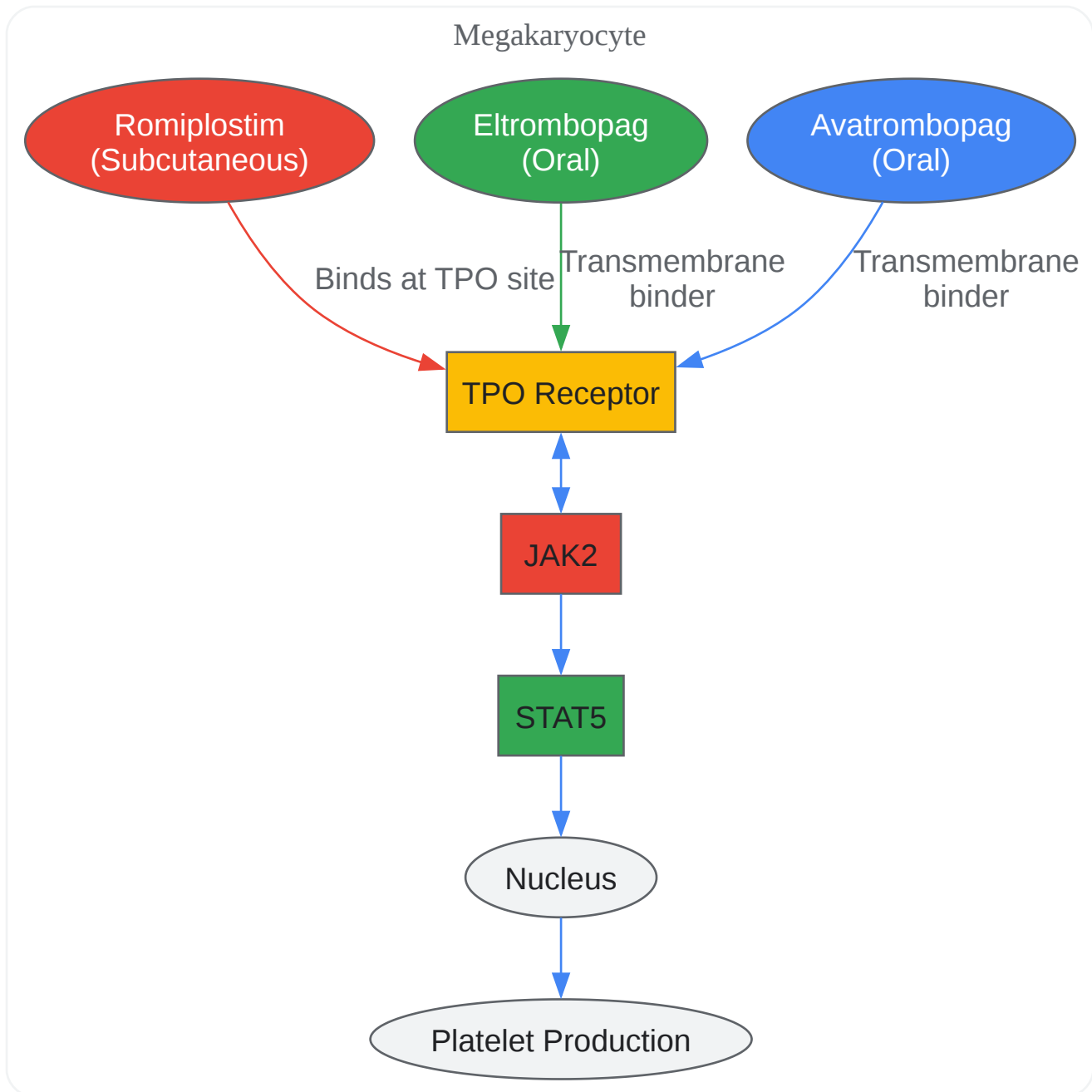
> **Note on Data Synthesis:** In the absence of direct head-to-head clinical trials, this comparison relies on **Network Meta-Analyses (NMAs)** [1] [2]. NMAs use statistical methods to compare multiple treatments indirectly, providing the best available evidence for decision-making until direct trial data is available.

## Pharmacological & Clinical Attributes

Understanding the foundational differences between these agents helps explain their varying clinical and economic outcomes.

- **Mechanism of Action (MoA):** All three agents (avatrombopag, **eltrombopag**, romiplostim) bind to the **thrombopoietin receptor (TPO-R)**, activating the **JAK2/STAT5** signaling pathway to stimulate megakaryocyte proliferation and platelet production [3]. However, they differ in their binding sites and secondary effects.
  - **Romiplostim** is a "peptibody" that binds directly to the TPO binding site [3].
  - **Eltrombopag** is a small molecule that binds at the transmembrane domain and has off-target effects like iron chelation [3].
  - **Avatrombopag** is a small molecule that binds the transmembrane domain but does not compete with endogenous TPO and has no known drug-drug or food interactions [4].

The following diagram illustrates the core signaling pathway and where each drug intervenes.



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## Key Methodologies in the Cited Evidence

The conclusions are drawn from sophisticated analytical models and systematic reviews of clinical trials.

- **Cost-Effectiveness Analysis (Markov Model):** The primary cost-effectiveness data comes from a **Markov model** simulating a patient's lifetime journey through different health states ("Response," "No response," "No active treatment," "Death") in 4-week cycles [1] [5]. The model incorporated costs (drug acquisition, administration, bleeding events, rescue therapies) and health outcomes (Quality-Adjusted Life-Years, or QALYs) from the UK National Health Service (NHS) perspective [1] [5].
- **Network Meta-Analysis (NMA) for Efficacy/Safety:** Clinical efficacy and safety rankings are derived from **Bayesian Network Meta-Analyses** of Randomized Controlled Trials (RCTs) [2]. This methodology allows for indirect comparison of multiple treatments. Treatments are ranked using the **Surface Under the Cumulative Ranking Curve (SUCRA)**, where a higher percentage (closer to 100%) indicates a greater likelihood of being the best treatment for that outcome [2].
- **Systematic Review of Real-World Safety:** One analysis supplemented clinical trial data with a **disproportionality analysis** of the FDA Adverse Event Reporting System (FAERS) database [2]. This real-world data helps identify and compare the frequency of hemorrhagic and thrombotic adverse events associated with each TPO-RA in a broader population [2].

## Key Considerations for Decision-Making

- **Balance Efficacy with Safety and Cost:** While romiplostim may show superior efficacy in platelet response, avatrombopag offers a strong combination of good efficacy, a top-ranking safety profile, and favorable cost-effectiveness [1] [2].
- **Consider Patient-Specific Factors:** The optimal choice depends on individual patient circumstances, including bleeding risk, comorbidities (e.g., liver function), need for concomitant medications, route of administration preference, and treatment accessibility [6] [3].
- **Acknowledge Evidence Limitations:** Current comparisons are based on indirect evidence (NMAs and economic models). More definitive head-to-head clinical trials would strengthen these conclusions [1].

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## References

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